molecular formula C23H35Cl2NO B13732874 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one CAS No. 33068-77-8

17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one

Cat. No.: B13732874
CAS No.: 33068-77-8
M. Wt: 412.4 g/mol
InChI Key: MUDUBLGOHBPCKH-LLINQDLYSA-N
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Description

17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one is a synthetic compound with the molecular formula C23H35Cl2NO and a molecular weight of 412.44 g/mol It is known for its unique chemical structure, which includes a steroid backbone modified with bis(2-chloroethyl)amino groups

Preparation Methods

The synthesis of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves several steps. One common method includes the reaction of androst-4-en-3-one with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one undergoes various chemical reactions, including:

Scientific Research Applications

17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of steroid structures.

    Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to certain chemotherapeutic agents.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves its interaction with cellular targets. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This compound may target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one can be compared with other similar compounds, such as:

    Cyclophosphamide: A well-known chemotherapeutic agent with bis(2-chloroethyl)amino groups.

    Melphalan: Another chemotherapeutic agent with similar functional groups.

    Chlorambucil: A compound with bis(2-chloroethyl)amino groups used in cancer treatment.

What sets this compound apart is its steroid backbone, which may confer unique biological properties and potential therapeutic benefits .

Properties

CAS No.

33068-77-8

Molecular Formula

C23H35Cl2NO

Molecular Weight

412.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-[bis(2-chloroethyl)amino]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H35Cl2NO/c1-22-9-7-17(27)15-16(22)3-4-18-19-5-6-21(26(13-11-24)14-12-25)23(19,2)10-8-20(18)22/h15,18-21H,3-14H2,1-2H3/t18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

MUDUBLGOHBPCKH-LLINQDLYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(CCCl)CCCl)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2N(CCCl)CCCl)CCC4=CC(=O)CCC34C

Origin of Product

United States

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